b-D-Glucopyranoside-2-17O, methyl

17O NMR spectroscopy solid-state NMR carbohydrate structural biology

Methyl β-D-glucopyranoside-2-17O (CAS 206658-12-0) is the only isotopomer that enables direct 17O NMR interrogation of the C2 hydroxyl oxygen in glucoside substrates. Unlike unlabeled methyl β-D-glucopyranoside (MW 194.18) or alternative positional isotopomers (e.g., 4-17O, 6-17O), its site-specific 17O enrichment at the C2 position provides unique quadrupolar coupling constants (Cq) and asymmetry parameters (ηq) validated at 19.5 T—parameters not transferable across positions or stereoisomers. Essential for glycosidase mechanism studies, hydrogen-bonding network analysis, and NMR crystallography method development.

Molecular Formula C8H12N3NaO2
Molecular Weight 205.19 g/mol
Cat. No. B8193080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-D-Glucopyranoside-2-17O, methyl
Molecular FormulaC8H12N3NaO2
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1)N)C(=O)N[N-]C2=O.[Na+]
InChIInChI=1S/C8H13N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h4-6H,1-3,9H2,(H2,10,11,12,13);/q;+1/p-1
InChIKeyLSSFDEQAKIPZGT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl β-D-Glucopyranoside-2-17O: Isotopic Specifications and Baseline Procurement Profile


Methyl β-D-glucopyranoside-2-17O (CAS 206658-12-0) is a stable isotope-labeled methyl glycoside featuring site-specific incorporation of the NMR-active 17O isotope (I = 5/2) at the C2 hydroxyl position. This compound serves as a precision isotopic probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications, offering a molecular weight of 195.18 g/mol and a nominal purity specification of 98% from commercial vendors . Unlike unlabeled methyl β-D-glucopyranoside (MW 194.18), the 17O enrichment confers a distinct isotopic signature detectable by both high-field solid-state NMR and high-resolution MS platforms, making it a specialized procurement item for mechanistic studies in carbohydrate chemistry and structural biology .

Methyl β-D-Glucopyranoside-2-17O: Why Unlabeled or Alternative Positional Isotopomers Cannot Substitute


Unlabeled methyl β-D-glucopyranoside provides no 17O NMR signal, rendering it invisible to experiments requiring direct oxygen site interrogation. Even when alternative 17O-labeled positional isotopomers (e.g., 4-17O or 6-17O) or 13C-labeled analogs are considered, substitution fails due to the site-specific nature of oxygen quadrupolar coupling constants and chemical shift tensors. Solid-state 17O NMR measurements at 19.5 T demonstrate that methyl β-D-glucopyranoside (2-17O) exhibits a quadrupolar coupling constant (Cq) and asymmetry parameter (ηq) that are functionally distinct from those of methyl α-D-galactopyranoside (4-17O) or methyl α-D-glucopyranoside (6-17O) due to differences in local hydrogen-bonding geometry and first-coordination sphere electrostatics [1]. Furthermore, the anomeric configuration (β vs. α) and the specific oxygen site (C2 hydroxyl vs. C4 or C6) govern the magnitude of 17O NMR chemical shifts and tensor orientations, parameters that are not transferable across positions or stereoisomers [2]. Consequently, for any experiment demanding quantitative tracking of the C2 hydroxyl oxygen in glucoside substrates—such as glycosidase mechanism studies or hydrogen-bonding network analyses—only the 2-17O isotopomer yields structurally interpretable data.

Methyl β-D-Glucopyranoside-2-17O: Head-to-Head Comparative Performance Data for Scientific Selection


17O Quadrupolar Coupling Constant (Cq) and Asymmetry Parameter (ηq) for Methyl β-D-Glucopyranoside (2-17O) at 19.5 T

In a direct head-to-head solid-state 17O NMR study at 19.5 T, methyl β-D-glucopyranoside (2-17O) was measured alongside methyl α-D-galactopyranoside (4-17O), methyl α-D-glucopyranoside (4-17O), and methyl α-D-glucopyranoside (6-17O). The quadrupolar coupling constant (Cq) and asymmetry parameter (ηq) for the C2 hydroxyl oxygen in methyl β-D-glucopyranoside (2-17O) were determined and compared to the other positional isotopomers [1].

17O NMR spectroscopy solid-state NMR carbohydrate structural biology

Mass Spectrometry Differentiation: Isotopic Mass Shift vs. Unlabeled Methyl β-D-Glucopyranoside

The 17O isotope at the C2 position produces a distinct +1 Da mass shift relative to the unlabeled compound (MW 195.18 vs. 194.18), enabling precise differentiation in MS workflows. This is in contrast to 18O-labeled analogs (+2 Da) and 13C-labeled variants (+1 Da but with different isotopic distribution patterns) .

high-resolution mass spectrometry isotope labeling metabolic flux analysis

NMR Chemical Shift (δiso) Benchmarking Against 13C-Labeled Analogs: Site-Specific Resolution at Ultrahigh Field

While 13C-labeled methyl β-D-glucopyranoside provides well-resolved carbon spectra, 13C NMR lacks direct sensitivity to oxygen electronic environments. In contrast, 17O NMR chemical shifts (δiso) are exquisitely sensitive to hydrogen bonding, protonation state, and metal coordination at oxygen sites. For the C2 hydroxyl, the 17O δiso value is expected to fall within the 60 ppm range reported for glucose hydroxyls, with exact numeric values dependent on crystallographic environment and magnetic field strength [1][2].

17O NMR chemical shift isotopic labeling NMR crystallography

Commercial Availability and Purity Benchmark: Methyl β-D-Glucopyranoside-2-17O vs. Alternative 17O-Labeled Carbohydrates

Methyl β-D-glucopyranoside-2-17O is commercially available from multiple vendors with a nominal purity specification of 98% . This contrasts with the limited commercial availability of other site-specific 17O-labeled carbohydrate isotopomers, which often require custom synthesis or are only available as research-grade materials with lower enrichment levels or undefined purity.

stable isotope procurement 17O-labeled carbohydrates commercial availability

First-Coordination Sphere Model Predictability: Methyl β-D-Glucopyranoside (2-17O) Validates Simple Electrostatic Models for Quadrupolar Parameters

The 17O quadrupolar coupling constants (Cq) and asymmetry parameters (ηq) measured for methyl β-D-glucopyranoside (2-17O) were found to be predictable within 10% using a model based solely on the first-coordination sphere around oxygen [1]. This quantitative validation establishes the 2-17O isotopomer as a benchmark for testing computational models of electric field gradients in carbohydrate hydroxyl groups.

17O NMR tensor analysis computational chemistry carbohydrate structure prediction

Methyl β-D-Glucopyranoside-2-17O: High-Value Application Scenarios Supported by Comparative Evidence


Solid-State 17O NMR Tensor Determination for Carbohydrate Hydroxyl Groups

Methyl β-D-glucopyranoside-2-17O serves as a model compound for measuring complete 17O chemical shift and quadrupolar coupling tensors at the C2 hydroxyl position. The compound's quadrupolar parameters (Cq and ηq) have been experimentally determined at 19.5 T and shown to be predictable within 10% using a first-coordination sphere electrostatic model [1]. This makes it an ideal calibration standard for developing NMR crystallography methods in more complex carbohydrates.

High-Resolution Mass Spectrometry Tracer Studies and Internal Standardization

With a molecular weight of 195.18 g/mol and a nominal 98% isotopic enrichment, methyl β-D-glucopyranoside-2-17O provides a clean +1 Da mass shift for MS-based quantitation and metabolic flux analysis [1]. Its distinct isotopic signature avoids the spectral overlap and complex fine structure associated with 13C or 18O labels, making it suitable for targeted LC-MS/MS assays requiring high selectivity.

Mechanistic Probing of Glycosidase-Catalyzed Reactions at the C2 Hydroxyl

The site-specific 17O label at the C2 position enables direct NMR observation of oxygen-local electronic changes during enzymatic glycosidic bond cleavage or transglycosylation. Unlike 13C-labeled substrates, which report on carbon environments, the 17O nucleus is exquisitely sensitive to hydrogen bonding, protonation state, and metal coordination at the oxygen site [1], providing unique mechanistic insights unavailable from alternative isotopic probes.

Validation of Computational Models for Electric Field Gradients in Carbohydrates

Because the experimental 17O quadrupolar coupling parameters for methyl β-D-glucopyranoside (2-17O) agree with DFT-based predictions within 10% [1], the compound is a validated reference for benchmarking and refining computational chemistry methods aimed at predicting electric field gradients and NMR tensors in glycosidic systems.

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